molecular formula C9H12INO3S B230131 N-(3-hydroxypropyl)-4-iodobenzenesulfonamide

N-(3-hydroxypropyl)-4-iodobenzenesulfonamide

Cat. No. B230131
M. Wt: 341.17 g/mol
InChI Key: FRMYXAIQRIHYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-4-iodobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. This compound is a sulfonamide derivative that contains an iodine atom attached to a benzene ring. The hydroxypropyl group attached to the sulfonamide moiety of the molecule provides it with unique properties that make it a valuable tool for various scientific applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-iodobenzenesulfonamide varies depending on its application. In the field of medicine, this compound is believed to exert its antibacterial and antifungal activities by inhibiting the synthesis of essential cell wall components in bacteria and fungi. In the field of agriculture, it is believed to inhibit the growth of plant pathogens by disrupting their cell membranes. In the field of material sciences, it is believed to act as a surfactant by reducing the surface tension of liquids.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-4-iodobenzenesulfonamide has been shown to have minimal toxicity in various in vitro and in vivo studies. However, its use in humans and animals has not been extensively studied, and thus its potential side effects are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-hydroxypropyl)-4-iodobenzenesulfonamide in lab experiments is its ability to exhibit unique properties that make it a valuable tool for various scientific applications. However, its limitations include its potential toxicity and the lack of extensive studies on its use in humans and animals.

Future Directions

There are several future directions for the study of N-(3-hydroxypropyl)-4-iodobenzenesulfonamide. One potential direction is the investigation of its potential use as a diagnostic tool for detecting cancer cells. Another potential direction is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to understand the potential side effects of this compound and its use in humans and animals.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-4-iodobenzenesulfonamide can be achieved through various methods. One such method involves the reaction of 4-iodobenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the final product.

Scientific Research Applications

N-(3-hydroxypropyl)-4-iodobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit antibacterial and antifungal activities. It has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
In the field of agriculture, N-(3-hydroxypropyl)-4-iodobenzenesulfonamide has been studied for its ability to inhibit the growth of plant pathogens. It has also been investigated for its potential use as a herbicide.
In the field of material sciences, this compound has been studied for its ability to act as a surfactant. It has also been investigated for its potential use as a building block for the synthesis of novel materials.

properties

Molecular Formula

C9H12INO3S

Molecular Weight

341.17 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C9H12INO3S/c10-8-2-4-9(5-3-8)15(13,14)11-6-1-7-12/h2-5,11-12H,1,6-7H2

InChI Key

FRMYXAIQRIHYRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCO)I

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCO)I

Origin of Product

United States

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